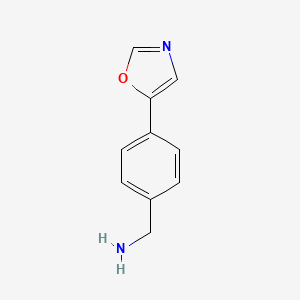

4-(5-Oxazolyl)benzylamine

説明

Significance of Oxazole (B20620) Derivatives in Contemporary Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. tandfonline.comnih.govsemanticscholar.org Oxazole derivatives exhibit a wide array of biological activities, which is attributed to their ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors. tandfonline.comrsc.org This versatile heterocycle is a component of numerous natural products and has been incorporated into a range of clinically used drugs. tandfonline.comderpharmachemica.com

The broad spectrum of pharmacological effects demonstrated by oxazole-containing compounds includes antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govsemanticscholar.org For example, oxaprozin (B1677843) is a non-steroidal anti-inflammatory drug (NSAID) featuring an oxazole ring, and linezolid (B1675486) is an oxazolidinone antibiotic, highlighting the therapeutic importance of this heterocyclic system. tandfonline.comrsc.org The development of novel synthetic methodologies for oxazole derivatives continues to be an active area of research, aiming to expand the library of these compounds for drug discovery. semanticscholar.org

Overview of Benzylamine (B48309) Derivatives in Pharmaceutical and Synthetic Applications

Benzylamine and its derivatives represent another critical class of compounds in the pharmaceutical and chemical industries. The benzylamine scaffold consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. This structural motif is present in a variety of biologically active molecules and serves as a key intermediate in the synthesis of numerous pharmaceuticals. ontosight.ainih.govacs.org

Derivatives of benzylamine have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antihypertensive agents. nih.gov The benzylamine moiety can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, it is a structural component of drugs such as the anti-hypertensive agent nebivolol (B1214574) and the anti-epileptic drug lacosamide. acs.org In synthetic chemistry, the benzyl group is often employed as a protecting group for amines due to its stability and ease of removal under specific conditions.

Structural Context of the 4-(5-Oxazolyl)benzylamine Scaffold within Oxazole Benzylamines

The compound this compound belongs to the broader class of oxazole benzylamines, which are characterized by the direct or indirect linkage of an oxazole ring to a benzylamine core. The specific arrangement in this compound, where the 5-position of the oxazole ring is attached to the 4-position of the benzylamine, defines its unique chemical topology.

Research into oxazole benzylamine derivatives has explored their potential as inhibitors of various enzymes. For instance, studies on related structures have investigated their inhibitory activity against cholinesterases, enzymes that are critical in the nervous system. nih.gov The design and synthesis of novel oxazole benzylamines often involve strategies to explore the structure-activity relationships (SAR), where systematic modifications of the scaffold are made to optimize biological activity. nih.govnih.govmdpi.com The introduction of different substituents on either the oxazole or the benzylamine part of the molecule can significantly influence its interaction with biological targets. mdpi.comresearchgate.net While detailed research findings specifically on the biological activity of this compound are not extensively documented in publicly available literature, its structural framework suggests it could be a valuable building block or lead compound in the development of new therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

[4-(1,3-oxazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGPGIRXRWYDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Chemical Transformations of 4 5 Oxazolyl Benzylamine and Derivatives

N-Alkylation Reactions of Oxazole-Containing Substrates

N-alkylation is a fundamental transformation for primary and secondary amines, and the benzylamine (B48309) moiety in 4-(5-Oxazolyl)benzylamine is amenable to this reaction. Generally, the nitrogen atom in the oxazole (B20620) ring can also undergo alkylation, leading to the formation of quaternary oxazolium salts. pharmaguideline.comderpharmachemica.comthepharmajournal.com The reactivity towards alkylation is often higher at the nitrogen of the amine group compared to the oxazole nitrogen due to its greater nucleophilicity.

The alkylation of the oxazole ring typically occurs at the nitrogen atom (N-3 position). derpharmachemica.comsemanticscholar.org This process demonstrates a strong propensity for alkylation, resulting in N-alkyloxazolium salts. pharmaguideline.com The presence of electron-donating groups on the oxazole ring can enhance the nucleophilicity of the ring nitrogen, facilitating alkylation.

KOt-Bu has been utilized to promote the selective ring-opening N-alkylation of 2-oxazolines with benzyl (B1604629) halides, yielding 2-aminoethyl acetates. nih.govbeilstein-journals.org This method provides a pathway to N-substituted products under basic conditions. beilstein-journals.org For instance, the reaction of 2-methyl-2-oxazoline (B73545) with various benzyl bromides in the presence of KOt-Bu affords the corresponding tertiary amines in good yields. beilstein-journals.org

Table 1: Examples of N-Alkylation Reactions of Oxazole Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-methyl-2-oxazoline | 4-Methylbenzyl bromide, KOt-Bu | N-(4-methylbenzyl)-N-(2-acetoxyethyl)amine | 72 | nih.gov |

| 2-methyl-2-oxazoline | Benzyl bromide, KOt-Bu | N-benzyl-N-(2-acetoxyethyl)amine | 85 | beilstein-journals.org |

| 2-methyl-2-oxazoline | 4-Fluorobenzyl bromide, KOt-Bu | N-(4-fluorobenzyl)-N-(2-acetoxyethyl)amine | 78 | beilstein-journals.org |

| 2-methyl-2-oxazoline | 4-Chlorobenzyl bromide, KOt-Bu | N-(4-chlorobenzyl)-N-(2-acetoxyethyl)amine | 75 | beilstein-journals.org |

Intramolecular Cyclization Processes in Oxazole Systems

Intramolecular cyclization reactions are powerful tools for the construction of complex polycyclic systems containing the oxazole motif. These reactions can involve either the oxazole ring itself or substituents attached to it.

One common strategy involves the cyclization of N-propargylamides to form oxazole derivatives. For example, a metal-free cyclization of N-propargylamides using (diacetoxyiodo)benzene (B116549) (PIDA) and lithium iodide promotes a 5-exo-dig intramolecular iodooxygenation to yield (E)-5-iodomethylene-2-oxazolines. rsc.org These intermediates can be further transformed into various oxazole derivatives. rsc.org Similarly, gold-catalyzed intramolecular cyclization of internal N-propargylamides can lead to the formation of 5-oxazole ketones. acs.org

Another approach involves the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols, catalyzed by Zn(OTf)2, to produce oxazole derivatives. acs.org Furthermore, a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, also catalyzed by Zn(OTf)2, yields oxazoles containing a CF3-substituted alcohol unit. mdpi.comnih.gov

Hypervalent iodine reagents can also mediate the intramolecular oxidative cyclization of N-styrylbenzamides to afford 2,5-disubstituted oxazoles. organic-chemistry.org Additionally, intramolecular electro-oxidative addition of enamines or amides to nonactivated alkynes provides a route to carbonyl-pyrroles or -oxazoles. organic-chemistry.org

Aminolysis and Alcoholysis Mechanisms in Oxazole-Activated Intermediates

The oxazole ring, particularly when activated, can be susceptible to nucleophilic attack by amines (aminolysis) and alcohols (alcoholysis), leading to ring-opening or transformation. For instance, the aminolysis of 4-arylidene-2-(2'-furyl)-5(4H)-oxazolones with aromatic amines results in the formation of α-(2-furamido)-N-substituted cinnamides. biointerfaceresearch.com

Alcoholysis has been employed in peptide chemistry where an oxazole formed at the C-terminus of a peptide can be subjected to acid-catalyzed methanolysis. taylorandfrancis.com This process releases the C-terminal amino acid as its methyl ester. taylorandfrancis.com Careful alcoholysis of certain oxazole derivatives with a sodium alcoholate can yield esters without racemization. google.com

Transition Metal-Catalyzed Coupling Reactions of Oxazole Compounds

Transition metal-catalyzed cross-coupling reactions are powerful methods for the functionalization of the oxazole ring at its various positions (C2, C4, and C5). beilstein-journals.orgingentaconnect.combenthamdirect.com These reactions typically involve the coupling of a metallated oxazole with an organic halide or a halogenated oxazole with an organometallic reagent. ingentaconnect.com

Suzuki-Miyaura Coupling: This reaction is widely used for C-C bond formation. For instance, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted Suzuki coupling with a range of aryl and heteroaryl boronic acids to give good to excellent yields of the coupled products. acs.org Similarly, 4-aryl-2-chlorooxazoles are effective coupling partners. acs.org This methodology has been extended to synthesize homo- and heterodimeric 4,4'-linked dioxazoles. acs.org

Stille and Negishi Couplings: Stille couplings involving 2-stannyloxazoles and various (hetero)aryl iodides and bromides have been successfully employed. beilstein-journals.org The Negishi coupling of 5-phenyloxazol-2-ylzinc chloride with iodobenzene (B50100) in the presence of a palladium catalyst produces 2,5-diphenyloxazole. ingentaconnect.com

Direct C-H Arylation: This approach avoids the pre-functionalization of the oxazole ring. Palladium-catalyzed direct arylation of oxazoles can be regioselectively controlled at either the C5 or C2 position by using task-specific phosphine (B1218219) ligands and adjusting the solvent polarity. organic-chemistry.org Cobalt has also been used to catalyze the cross-dehydrogenative coupling of (benz)oxazoles with ethers. acs.org

Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions

| Oxazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 2-Aryl-4-trifloyloxazole | Arylboronic acid | Pd catalyst | 2,4-Diaryloxazole | acs.org |

| 4-Aryl-2-chlorooxazole | Arylboronic acid | Pd catalyst | 2,4-Diaryloxazole | acs.org |

| Ethyl oxazole-4-carboxylate | Aryl bromide | Pd(0)/phosphine ligand | C5-Arylated oxazole | organic-chemistry.org |

| (Benz)oxazole | Ether | CoCO3 | C2-Alkylated (benz)oxazole | acs.org |

| 2-Lithiooxazole | Trimethylstannylchloride | - | 2-Stannyloxazole | beilstein-journals.org |

| 5-Phenyloxazol-2-ylzinc chloride | Iodobenzene | (Ph3P)2PdCl2/DIBAL | 2,5-Diphenyloxazole | ingentaconnect.com |

Stereoselective Transformations in Oxazole Synthesis

The synthesis of chiral oxazole-containing molecules is of significant interest, particularly for applications in medicinal chemistry and materials science. Several stereoselective methods have been developed to introduce chirality into the oxazole system or to use chiral oxazolines as auxiliaries or ligands.

Asymmetric synthesis of chiral oxazoline (B21484) derivatives has been achieved through a one-pot method involving an asymmetric aldol (B89426) addition reaction of oxazolinyl esters with paraformaldehyde, followed by esterification. nih.gov These chiral oxazolines have shown promising biological activities. nih.gov

Planar-chiral oxazole-pyridine N,N-ligands have been designed and synthesized, demonstrating excellent performance in palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cn This reaction provides chiral cis-hydrobenzofurans with high enantioselectivity. dicp.ac.cn

Furthermore, the stereoselective synthesis of trans-β-lactams has been reported using Schiff's bases derived from (2-benzo[d]oxazolyl)phenylamine. researchgate.net The stereochemistry of the resulting β-lactam is controlled during the Staudinger reaction. researchgate.net

Hydroamination Reactions involving Amine Moieties

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a direct method for synthesizing more complex amines. The benzylamine moiety in this compound is a suitable substrate for such reactions.

Titanium-based catalysts, such as Cp*2TiMe2, have been shown to be effective for the intermolecular hydroamination of alkynes with benzylamines. researchgate.net While these reactions can be efficient, controlling regioselectivity with unsymmetrical alkynes can be challenging. researchgate.net Lithium-based catalysts have also been explored for the intermolecular hydroamination of vinylarenes with benzylamine. acs.org

Copper-hydride (CuH) catalyzed hydroamination of alkenes offers a route to chiral amines. organic-chemistry.org For example, the reaction of styrenes with hydroxylamine (B1172632) esters in the presence of a chiral copper catalyst can yield α-branched amines with high enantioselectivity. organic-chemistry.org For terminal aliphatic alkenes, this method provides the anti-Markovnikov hydroamination product exclusively. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In the ¹H-NMR spectrum of 4-(5-Oxazolyl)benzylamine, distinct signals are expected for the protons of the benzyl (B1604629) and oxazole (B20620) moieties. The aromatic protons on the benzene (B151609) ring would typically appear as two doublets in the range of δ 7.3-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (CH₂) would likely present as a singlet around δ 3.9-4.2 ppm. The two protons on the oxazole ring are anticipated to appear as distinct singlets, with the C2-H proton resonating further downfield (around δ 7.9-8.2 ppm) than the C4-H proton (around δ 7.1-7.4 ppm) due to the electronic environment of the heterocyclic ring. The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can be highly variable (typically δ 1.5-3.5 ppm) and is dependent on solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (2H, ortho to CH₂NH₂) | 7.30 - 7.50 | Doublet | 2H |

| Aromatic (2H, ortho to oxazole) | 7.60 - 7.80 | Doublet | 2H |

| Benzylic CH₂ | 3.90 - 4.20 | Singlet | 2H |

| Oxazole C2-H | 7.90 - 8.20 | Singlet | 1H |

| Oxazole C4-H | 7.10 - 7.40 | Singlet | 1H |

| Amine NH₂ | 1.50 - 3.50 | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would provide further confirmation of the carbon skeleton. The spectrum is expected to show ten distinct carbon signals. The carbons of the oxazole ring are predicted to appear in the range of δ 120-155 ppm. The aromatic carbons of the benzene ring would resonate between δ 125-145 ppm, with the carbon attached to the oxazole ring and the carbon attached to the benzylamine (B48309) group showing distinct chemical shifts due to their different electronic environments. The benzylic carbon (CH₂) is anticipated around δ 45 ppm.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzylic CH₂ | ~45 |

| Aromatic C (quaternary, attached to CH₂NH₂) | ~140-145 |

| Aromatic CH (ortho to CH₂NH₂) | ~128 |

| Aromatic CH (ortho to oxazole) | ~126 |

| Aromatic C (quaternary, attached to oxazole) | ~130-135 |

| Oxazole C2 | ~150-155 |

| Oxazole C4 | ~120-125 |

| Oxazole C5 | ~145-150 |

Multinuclear NMR Applications

While ¹H and ¹³C NMR are the primary tools, multinuclear NMR, such as ¹⁵N NMR, could be employed to study the nitrogen atoms in the amine and oxazole functionalities. However, ¹⁵N NMR is less common due to its lower sensitivity. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, particularly within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for definitively assigning proton and carbon signals by showing direct and long-range C-H correlations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 174, corresponding to its molecular weight. sigmaaldrich.com

A primary fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable tropylium-like ion or a benzyl cation. A significant fragment would be expected from the loss of the aminomethyl group (•CH₂NH₂) or ammonia (B1221849) (NH₃). Alpha-cleavage is a dominant fragmentation pattern for aliphatic amines. ijrpc.com The presence of the oxazole ring would also influence the fragmentation, potentially leading to characteristic ions from the cleavage of the heterocyclic ring.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 174 | [C₁₀H₁₀N₂O]⁺ | Molecular Ion |

| 157 | [C₁₀H₉N₂O]⁺ | Loss of •NH₂ |

| 145 | [C₉H₇N₂O]⁺ | Loss of •CH₂NH₂ |

| 117 | [C₇H₅N₂O]⁺ | Cleavage of benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl moiety |

| 69 | [C₃H₃NO]⁺ | Fragment from oxazole ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching of the primary amine would appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl group would be just below 3000 cm⁻¹. The C=N stretching of the oxazole ring is expected around 1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely produce a strong band in the 1000-1250 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |

| Oxazole (C=N) | Stretch | ~1650 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong |

| Oxazole (C-O-C) | Stretch | 1000 - 1250 | Strong |

| Amine (N-H) | Bend | 1550 - 1640 | Medium |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

For this compound, a reverse-phase HPLC method would likely be suitable for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with a buffer or an acid additive like formic acid or trifluoroacetic acid to improve peak shape, would be a standard starting point. Detection would typically be performed using a UV detector, likely at a wavelength around 254 nm where the aromatic and heterocyclic systems would absorb.

Gas chromatography could also be employed, particularly for assessing the presence of volatile impurities. Given the amine functionality, derivatization might be necessary to improve the compound's volatility and thermal stability, although modern GC columns can often handle underivatized amines. A polar capillary column would be appropriate for the separation. The purity is often determined by the area percentage of the main peak in the chromatogram. apolloscientific.co.uk Commercial sources often state a purity of 95% for this compound.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is crucial for verifying the molecular weight of this compound and assessing its purity.

Detailed Research Findings:

In a typical LC/MS analysis, the compound is dissolved in a suitable solvent and injected into the LC system. A reversed-phase column, such as a C18 column, is commonly used for the separation of moderately polar compounds like this compound. mdpi.com The mobile phase often consists of a gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol), frequently with an additive like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. google.com

As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically generating the protonated molecular ion [M+H]⁺. For this compound, with a molecular weight of 174.20 g/mol , the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 175.21. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy. mdpi.com The LC chromatogram provides the retention time (t_R) of the compound, and the peak area can be used to determine its purity relative to any detected impurities.

Below is a representative data table illustrating the expected results from an LC/MS analysis.

| Parameter | Expected Value/Condition | Purpose |

| LC Column | Reversed-phase C18 | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the analyte |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation |

| Detection (MS) | Electrospray Ionization (ESI), Positive Mode | Generation of ions for mass analysis |

| Expected [M+H]⁺ | m/z ≈ 175.21 | Confirmation of molecular weight |

| Purity Assessment | >95% (based on UV chromatogram peak area) | Quantification of compound purity |

This table is illustrative and represents typical conditions for a compound of this nature.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to separate components of a mixture, determine the purity of a compound, and identify compounds. google.com It is an essential technique for monitoring the progress of chemical reactions and for the initial characterization of synthesized products like this compound.

Detailed Research Findings:

For the TLC analysis of this compound, a small spot of the compound dissolved in a volatile solvent is applied to a TLC plate coated with an adsorbent, typically silica (B1680970) gel. google.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (mobile phase). Due to the amine functionality, the compound is relatively polar. A common mobile phase for such compounds would be a mixture of a non-polar solvent and a more polar solvent, for example, ethyl acetate/hexane or dichloromethane/methanol.

As the solvent mixture moves up the plate by capillary action, it passes over the spot and carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase (silica gel) versus the mobile phase. The result is a separation of the components, which can be visualized under UV light (if the compound is UV-active, as the phenyl and oxazole rings would suggest) or by using a staining agent. google.com

The retention factor (R_f) is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The R_f value is characteristic for a specific compound, solvent system, and stationary phase. By comparing the R_f value of the synthesized product to a known standard on the same plate, its identity can be supported. The presence of multiple spots would indicate impurities.

A representative data table for a TLC analysis is provided below.

| Parameter | Condition/Value | Purpose |

| Stationary Phase | Silica Gel 60 F₂₅₄ | Adsorbent for separation |

| Mobile Phase | 7:3 Hexane/Ethyl Acetate | Solvent system to move the analyte |

| Visualization | UV light (254 nm) | Detection of UV-active spots |

| Expected R_f Value | ~0.3 - 0.5 | Characteristic retention factor |

| Observation | Single spot | Indication of a pure compound |

This table is illustrative. The R_f value is highly dependent on the specific conditions used.

Medicinal Chemistry and Biological Activity of 4 5 Oxazolyl Benzylamine and Its Derivatives

Cholinesterase Inhibitory Properties

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. nih.govnih.gov By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine (B1216132) is elevated, which helps to improve nerve cell communication. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition

Research into a series of trans-amino-5-arylethenyl-oxazole derivatives, which are structurally related to 4-(5-Oxazolyl)benzylamine, has shown that these compounds are generally poor inhibitors of acetylcholinesterase. nih.govnih.gov For many of these derivatives, the IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were found to be well above 100 µM. nih.govnih.gov This indicates a low potency for AChE inhibition. nih.govnih.gov

In contrast, naphthoxazole derivatives, which can be synthesized through photochemical electrocyclization of certain arylethenyloxazoles, have demonstrated more potent AChE inhibitory activity. nih.govnih.gov This suggests that the rigid, planar structure of the naphthoxazole scaffold may be more favorable for binding to the active site of AChE compared to the more flexible arylethenyloxazole backbone. nih.govnih.gov

Other studies on different oxazolone (B7731731) derivatives have also explored their AChE inhibitory potential. For instance, a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones were found to inhibit human AChE in a concentration-dependent manner, with IC₅₀ values ranging from 9 to 246 μM. rsc.org The most potent compound in this series demonstrated an IC₅₀ of 9.2 ± 2.3 μM. rsc.org

Butyrylcholinesterase (BChE) Inhibition and Selectivity Profiles

Derivatives of trans-amino-4-/5-arylethenyl-oxazole have shown a notable preference for inhibiting butyrylcholinesterase over acetylcholinesterase. nih.govnih.gov This selectivity is a significant finding, as elevated BChE levels have been associated with the neuropathological hallmarks of Alzheimer's disease. nih.gov

The inhibitory activity of these compounds against BChE has been described as moderate, with IC₅₀ values typically falling within the micromolar range. nih.gov For a series of eleven novel trans-amino-5-arylethenyl-oxazole derivatives, the IC₅₀ values for BChE inhibition were determined, with the most potent compounds exhibiting IC₅₀ values around 30 µM. nih.gov

The consistent preference for BChE inhibition across all tested compounds in this class suggests that the oxazole (B20620) benzylamine (B48309) scaffold could be a promising starting point for the development of selective BChE inhibitors. nih.govnih.gov Such selective inhibitors may offer a more targeted therapeutic approach for certain aspects of neurodegenerative diseases. nih.gov

| Compound | BChE IC₅₀ (µM) | AChE Inhibition at highest tested concentration | Selectivity for BChE |

|---|---|---|---|

| trans-8 | ~30 | Poor (<20%) | High |

| trans-10 | ~30 | Poor (<20%) | High |

| trans-12 | ~30 | Poor (<20%) | High |

| trans-11 | ~165 | Poor (<20%) | High |

Anti-inflammatory Activities

While specific studies on the anti-inflammatory properties of this compound are not extensively available in the reviewed literature, the broader class of oxazole derivatives has been investigated for various anti-inflammatory effects. nih.govrsc.orgrsc.org

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. rsc.org Inhibition of 5-lipoxygenase (5-LOX) is a therapeutic target for inflammatory conditions. nih.gov While direct data on this compound is lacking, studies on other heterocyclic compounds containing the oxazole ring, such as certain benzoxazoles, have shown inhibitory activity against 5-LOX. nih.gov For example, a series of benzoxazole (B165842) derivatives were synthesized and evaluated as 5-LOX inhibitors, with some compounds showing IC₅₀ values in the low micromolar range for the inhibition of LTC4 formation. nih.gov

Modulation of Inflammatory Pathways (e.g., Carrageenin-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a standard in vivo assay used to screen for acute anti-inflammatory activity. inotiv.comnih.gov The injection of carrageenan induces a local inflammatory response characterized by swelling, which can be measured over time to assess the efficacy of an anti-inflammatory agent. nih.gov Although no specific data for this compound in this model were found, other oxazole derivatives have been evaluated. For instance, some substituted oxazole derivatives have been reported to show anti-inflammatory potential in the carrageenan-induced edema model in albino rats. nih.gov Similarly, certain formazans of substituted oxadiazole-2(3H)-thiones, which are also five-membered heterocycles, have been tested for their anti-inflammatory activity using this assay. nih.gov The mechanism of action in this model often involves the inhibition of inflammatory mediators like prostaglandins (B1171923) and cytokines. researchgate.net

Nociception Modulation

Nociception is the neural process of encoding and processing noxious stimuli. nih.gov The modulation of nociceptive pathways is a key strategy for pain management. While there is no direct evidence in the reviewed literature for the nociception modulating effects of this compound, the broader family of oxazole-containing compounds has been explored for analgesic properties. For example, some oxazole derivatives have been investigated for their potential to alleviate inflammatory and neuropathic pain through mechanisms such as the inhibition of fatty acid amide hydrolase (FAAH). nih.gov Furthermore, studies on other heterocyclic compounds have demonstrated antinociceptive effects in various pain models, including the formalin test, which has both a neurogenic and an inflammatory phase. europeanreview.org The modulation of pain can occur through various central and peripheral mechanisms, including interactions with opioid, serotonergic, and adrenergic pathways. europeanreview.org

Antioxidant Potency

The antioxidant capacity of chemical compounds is a significant area of research in medicinal chemistry, primarily due to the role of oxidative stress in various pathological conditions. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. For derivatives of this compound, this activity has been explored through various in vitro assays.

DPPH Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds. d-nb.info The odd electron of the DPPH radical gives a strong absorption band at 517 nm, which is neutralized by an antioxidant compound. d-nb.info

Derivatives of the oxazole scaffold have demonstrated notable DPPH scavenging activity. For instance, a study on new benzazole derivatives, which include benzoxazoles, revealed that certain compounds exhibit significant radical scavenging properties. d-nb.info One particular benzoxazole derivative with a benzamido moiety showed 85% DPPH scavenger activity at a concentration of 10⁻³ M, which was comparable to the well-known antioxidant butylated hydroxytoluene (BHT). d-nb.info This suggests that the presence of specific substituents on the oxazole or related benzoxazole ring system plays a crucial role in their antioxidant capacity. d-nb.info

In another study, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant potential. nih.gov While the primary focus was on lipid peroxidation and EROD activity, the underlying principle relates to mitigating oxidative processes. nih.gov Similarly, newly synthesized 3-substituted-2-oxindole derivatives, which can be considered related structures, showed moderate to good antioxidant activity in the DPPH assay, with some compounds exhibiting significant potential at low concentrations. nih.gov

A series of synthesized pyrimidine (B1678525) derivatives were also tested for their free radical scavenging activity using the DPPH assay, with some analogues showing more potent activity than the standard butylated hydroxytoluene (BHT). juniperpublishers.com Specifically, a 3,4-dihydroxybenzylidene derivative was identified as the most active in the series. juniperpublishers.com

| Compound/Derivative Class | Assay | Concentration | Scavenging Activity (%) | Source |

| Benzoxazole with benzamido moiety | DPPH | 10⁻³ M | 85 | d-nb.info |

| 3,4-dihydroxybenzylidene pyrimidine | DPPH | - | IC₅₀: 42.9 ± 0.31 µM | juniperpublishers.com |

| 4-hydroxy-3,5-dimethoxy pyrimidine | DPPH | - | IC₅₀: 55.6 ± 2.1 µM | juniperpublishers.com |

| Metronidazole-Oxadiazole derivatives | DPPH | 100 µg/mL | IC₅₀: 70.42-85.21 µg/mL | sums.ac.ir |

Hydrogen Peroxide Scavenging Activity

Hydrogen peroxide (H₂O₂) is not a free radical itself, but it can be converted to highly reactive hydroxyl radicals (HO•) in the presence of metal ions, leading to cellular damage. ardascience.com Therefore, the ability of a compound to scavenge H₂O₂ is an important aspect of its antioxidant profile. ardascience.com

Research into oxazole derivatives has shown their potential for H₂O₂ scavenging. A study focusing on novel oxazole derivatives demonstrated that some of the synthesized compounds exhibited significant H₂O₂ scavenging activity. researchgate.net One particular compound, referred to as A3, showed substantial activity against both DPPH and hydrogen peroxide. researchgate.net The scavenging ability of these compounds is often concentration-dependent. ardascience.com

The mechanism of H₂O₂ scavenging by antioxidant compounds typically involves donating electrons to H₂O₂, thereby neutralizing it and converting it to water. ijournalse.org The structure of the compound, including the presence of specific functional groups, can influence its efficacy in this process. ijournalse.org While direct data on this compound is not available, the activity of its derivatives suggests that this class of compounds could be promising for mitigating the effects of hydrogen peroxide. researchgate.netnih.gov

| Compound/Derivative Class | Assay | Key Finding | Source |

| Novel Oxazole Derivative (A3) | H₂O₂ Scavenging | Significant activity reported | researchgate.net |

| Simple Coumarins | H₂O₂ Scavenging | Hydroxyl coumarins showed higher activity | ijournalse.org |

| Phytochemicals (Betaine, Allantoin, Nicotinamide) | H₂O₂ Scavenging | Demonstrated good antioxidant capability | ardascience.com |

Antimicrobial Efficacy

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Oxazole derivatives have been widely investigated for their potential to inhibit the growth of various microorganisms.

Antibacterial Activity

Oxazole derivatives have been shown to possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comd-nb.info For example, certain oxazole-2-amine analogs demonstrated excellent activity against Staphylococcus aureus and Escherichia coli. mdpi.com

In a review of oxazole derivatives, several compounds were highlighted for their notable antibacterial effects. d-nb.info For instance, some multi-substituted oxazoles were effective against S. aureus, E. coli, Bacillus subtilis, and Klebsiella pneumoniae. d-nb.info Another study reported on N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one derivatives that inhibited the growth of the Gram-positive strain Enterococcus faecium. nih.gov

The substitution pattern on the oxazole ring is a key determinant of antibacterial potency. d-nb.info The presence of specific moieties can enhance the interaction of the compound with bacterial targets, leading to growth inhibition. nih.gov

| Derivative Class | Bacterial Strain(s) | Activity/Zone of Inhibition | Source |

| Oxazole-2-amine analogs | S. aureus, E. coli | "Excellent activity" | mdpi.com |

| Multi-substituted oxazoles | S. aureus, E. coli, B. subtilis, K. pneumoniae | Not specified | d-nb.info |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 mm | nih.gov |

| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | 10 mm | nih.gov |

| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | S. aureus ATCC 6538, B. subtilis ATCC 6683 | 8 mm, 9 mm | nih.gov |

Antifungal Activity

The antifungal potential of oxazole derivatives has also been a subject of extensive research. ijpsonline.com Various synthesized oxazole compounds have shown efficacy against a range of fungal pathogens. d-nb.info For instance, a series of 1,3-oxazole derivatives were evaluated for their microbial inhibition potential, with some showing notable activity at a concentration of 200 µg/ml against fungal strains. d-nb.info

In a study on 1,4-benzoxazin-3-one derivatives, which share a heterocyclic core, several compounds exhibited significant in vitro fungicidal activities against plant pathogenic fungi such as Gibberella zeae and Phytophthora infestans. nih.govfrontiersin.org Another report detailed the synthesis of polysubstituted phthalazinone derivatives, with one compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, showing remarkable antifungal activity against Cryptococcus neoformans and dermatophytes. mdpi.com

The mechanism of antifungal action for azole compounds often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. plos.org The structural features of the oxazole derivatives, including the nature and position of substituents, are critical for their antifungal potency. nih.gov

| Derivative Class | Fungal Strain(s) | Activity/MIC/EC₅₀ | Source |

| 1,3-Oxazole derivative | Various fungal strains | Notable activity at 200 µg/ml | d-nb.info |

| 1,4-benzoxazin-3-one derivative (5L) | G. zeae | EC₅₀: 20.06 µg/ml | nih.gov |

| 1,4-benzoxazin-3-one derivative (5r) | P. infestans | EC₅₀: 15.37 µg/ml | nih.gov |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | C. neoformans ATCC 32264 | MIC: 12.5 µg/mL | mdpi.com |

| Novel Oxazole Derivative (A4) | One fungus strain | "Strong antifungal activity" | researchgate.net |

Antiprotozoal Activity

Some oxazole derivatives have been investigated for their activity against protozoal parasites. ijpsonline.com For example, 2-amino-4-(p-substituted phenyl)-oxazole derivatives were synthesized and tested in vitro against Giardia lamblia and Trichomonas vaginalis. ijpsonline.com

Additionally, metronidazole-oxadiazole derivatives, which are structurally related, were synthesized and evaluated for their antigiardial activity. sums.ac.ir Several of these compounds showed potent activity, with one derivative exhibiting a higher antigiardial activity than the standard drug metronidazole. sums.ac.ir The IC₅₀ value for the most active compound was 0.88±0.52 µM, compared to 3.71±0.27 µM for metronidazole. sums.ac.ir These findings suggest that the oxazole scaffold and its bioisosteres are promising templates for the development of new antiprotozoal agents.

| Derivative Class | Protozoal Strain(s) | Activity/IC₅₀ | Source |

| 2-amino-4-(p-substituted phenyl)-oxazole | Giardia lamblia, Trichomonas vaginalis | Antiprotozoal agent | ijpsonline.com |

| Metronidazole-Oxadiazole derivative (10f) | Giardia | IC₅₀: 0.88±0.52 µM | sums.ac.ir |

| Metronidazole (Standard) | Giardia | IC₅₀: 3.71±0.27 µM | sums.ac.ir |

Anticancer Potential

The oxazole and benzoxazole moieties are recognized as important pharmacophores in the development of novel anticancer agents. nih.govnih.gov Derivatives based on these scaffolds have been shown to target various mechanisms involved in cancer cell growth and survival, including the inhibition of cellular proliferation and the modulation of critical signaling pathways like those involving vascular endothelial growth factor (VEGF). nih.govmdpi.com

Inhibition of Cellular Proliferation

A primary strategy in cancer therapy is the inhibition of uncontrolled cell division. Numerous derivatives incorporating the oxazole or benzoxazole ring have demonstrated potent antiproliferative activity against a range of human cancer cell lines. nih.govmdpi.com

Research has shown that these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells by targeting various cellular components. nih.govmdpi.com For instance, some oxazole derivatives inhibit tubulin polymerization, a critical process for cell division, while others interfere with enzymes like DNA topoisomerases or protein kinases. nih.gov

A study on 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides, which are structurally related to the this compound core, identified compounds with significant growth inhibition (GI50) values against various cancer cell lines. acs.org Similarly, certain 2-substituted benzoxazole derivatives have exhibited broad-spectrum antitumor activity. mdpi.com Another series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives also showed notable anticancer activity against hepatocellular and colorectal carcinoma cell lines. sigmaaldrich.com

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Compound 2) | Non-Small Cell Lung (HOP-92) | 4.56 | acs.org |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Compound 2) | Breast Cancer (MDA-MB-468) | 21.0 | acs.org |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Compound 2) | Melanoma (SK-MEL-5) | 30.3 | acs.org |

| 2-Aryl-4-(4-methoxybenzylidene)-5-oxazolone (Compound 3e) | Hepatocellular Carcinoma (HepG2) | 8.9 | sigmaaldrich.com |

| 2-Aryl-4-(4-methoxybenzylidene)-5-oxazolone (Compound 3e) | Colorectal Carcinoma (HCT-116) | 9.2 | sigmaaldrich.com |

| 2-Substituted Benzoxazole (Compound 8d) | Mean Graph GI₅₀ (NCI-60) | 15.8 | mdpi.com |

| 2-Substituted Benzoxazole (Compound 3b) | Mean Graph GI₅₀ (NCI-60) | 19.1 | mdpi.com |

Modulation of Growth Factor Secretion (e.g., VEGF)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, largely driven by signaling molecules such as Vascular Endothelial Growth Factor (VEGF). google.com Targeting the VEGF pathway is a key strategy in modern cancer therapy. epo.org Research has explored oxazole-containing scaffolds for their potential to inhibit angiogenesis by interfering with VEGF and its receptors (VEGFRs). mdpi.comgoogle.com

Specifically, fused heterocyclic systems like oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of VEGFR2, a primary receptor that mediates VEGF's angiogenic effects. mdpi.comacs.org One derivative, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, demonstrated an IC₅₀ value of 0.33 µM against VEGFR2 kinase. acs.org Other compounds in this class have shown strong inhibition of VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis. acs.org For example, the derivative CPU-12 significantly inhibited HUVEC proliferation with an IC₅₀ value of 9.30 µM and was found to down-regulate downstream signaling of VEGFR-2. nih.gov

Furthermore, new benzoxazole derivatives have been designed as potential VEGFR-2 inhibitors, with some compounds showing potent anti-proliferative effects against cancer cell lines and reducing VEGFR-2 enzyme levels. mdpi.com These findings highlight the potential of oxazole-based structures to indirectly modulate the effects of growth factors like VEGF by targeting their receptors and associated signaling pathways, thereby exhibiting anti-angiogenic activity. nih.govacs.org

Neurodegenerative Disease Research Applications

The this compound scaffold and its derivatives are also being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. acs.org A primary therapeutic target in Alzheimer's is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase levels of the neurotransmitter acetylcholine. nih.gov

A study focused specifically on new oxazole benzylamine derivatives found that they act as inhibitors of these enzymes. nih.gov The research highlighted that these compounds showed a binding preference for BChE over AChE. nih.gov The trans-amino-4-/5-arylethenyl-oxazole derivatives, in particular, were potent inhibitors of BChE, with IC₅₀ values in the micromolar range, while showing poor inhibition of AChE. nih.gov This selectivity is noteworthy, as BChE activity increases during the progression of Alzheimer's disease, making it a relevant therapeutic target.

Additionally, benzoxazole derivatives have been explored for their neuroprotective effects against β-amyloid-induced toxicity, a key pathological hallmark of Alzheimer's disease. google.com Research into novel benzo[d]oxazole-based derivatives showed that they could reduce neurotoxicity in PC12 cells exposed to β-amyloid peptides. google.com

Other Reported Biological Activities of Oxazole/Benzoxazole Scaffolds

The versatility of the oxazole and benzoxazole cores has led to their exploration in various other therapeutic areas beyond cancer and neurodegeneration.

Agonist of Free Fatty Acid Receptors (GPR40)

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion. Several studies have identified oxazole derivatives as potent and selective agonists of GPR40.

For example, phenoxymethyl (B101242) 1,3-oxazoles have been reported as potent GPR40 agonists. A specific tri-substituted oxazole compound was found to have significant activity on the GPR40 receptor, with an EC₅₀ value of 0.058 µM. Another study on analogues containing a 3,5-dimethylisoxazole (B1293586) moiety discovered a potent GPR40 agonist with an EC₅₀ value of 15.9 nM. These findings underscore the potential of the oxazole scaffold in the development of new agents for metabolic diseases.

Structure Activity Relationships Sar and Mechanism of Action Moa Studies

Impact of Structural Modifications on Biological Activity

The biological profile of a molecule like 4-(5-Oxazolyl)benzylamine is intrinsically linked to its chemical architecture. Alterations to the oxazole (B20620) ring, the benzyl (B1604629) group, or the interconnecting phenyl ring can profoundly influence its interaction with biological systems.

The substitution pattern on both the oxazole and the benzyl portions of the molecule is a critical determinant of biological activity. Research on related structures demonstrates that even minor modifications can lead to significant changes in potency and selectivity.

For the benzyl moiety, studies on related benzylamine (B48309) derivatives have shown that the nature and position of substituents on the phenyl ring significantly impact biological effects. For example, in a series of 4-benzylidene-2-methyl-5-oxazolone derivatives, the rate of reaction with benzylamine was substantially modified by substituents in the para-position of the phenyl ring. researchgate.net Electron-donating groups were found to decrease the reaction rate, suggesting that the electronic properties of this ring are crucial for its reactivity and, by extension, its biological interactions. researchgate.net In another study on benzylamine-sulfonamide derivatives designed as monoamine oxidase B (MAO-B) inhibitors, substitutions on the benzylamine phenyl ring were critical for potency. nih.gov

The oxazole ring itself offers three positions for substitution (C2, C4, C5), and the placement of functional groups at these sites is pivotal. researchgate.net Electrophilic substitution on the oxazole ring typically occurs at the C5-position. tandfonline.com The (5-oxazolyl)-phenyl fragment is considered an excellent component for compounds with pharmaceutical properties, including immunosuppressive, antiviral, and anticancer activities. researchgate.net The presence of different groups on the oxazole ring can modulate the molecule's ability to form key interactions, such as hydrogen bonds and van der Waals forces, with target proteins. tandfonline.com

Replacing the oxazole ring with other five-membered heterocycles, such as thiazole (B1198619) or isoxazole, is a common strategy in medicinal chemistry to fine-tune a compound's biological and pharmacokinetic properties. Thiazole, an isostere of oxazole where the oxygen atom is replaced by a sulfur atom, often results in compounds with similar but distinct biological profiles.

Elucidation of Molecular Mechanisms of Action

The potential mechanisms through which this compound may exert biological effects are diverse, reflecting the functional versatility of its core components. Plausible mechanisms include direct enzyme inhibition, interaction with cell surface receptors, and allosteric modulation of protein function.

A prominent potential mechanism of action for this class of compounds is the inhibition of key enzymes involved in physiological and pathological processes.

Cholinesterases: Research has been conducted on novel oxazole benzylamine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to neurotransmission. nih.gov A study on trans-amino-5-arylethenyl-oxazole derivatives found that these compounds exhibited a binding preference for BChE over AChE, with some derivatives showing potent BChE inhibition with IC50 values in the micromolar range. nih.gov Docking studies suggested that elongating the oxazole molecule and adding an amine group could enhance binding to the active sites of both enzymes. nih.gov This suggests that this compound could be a candidate for development as a selective cholinesterase inhibitor.

Other Enzymes: The (5-oxazolyl)-phenyl structural motif has been incorporated into inhibitors of other enzymes, such as inosine-5'-monophosphate dehydrogenase (IMPDH), which is a target for antiviral and immunosuppressive agents. researchgate.netnewdrugapprovals.org Furthermore, the benzylamine scaffold itself is a known inhibitor of monoamine oxidases (MAOs). wikipedia.org A study of benzylamine-sulfonamide hybrids identified potent and non-competitive inhibitors of human MAO-B, with IC50 values in the nanomolar range. nih.gov

The benzylamine and oxazole scaffolds are known to interact with a variety of G protein-coupled receptors (GPCRs) and other receptor types.

Derivatives of benzylamine have been investigated for their action on serotonin (B10506) receptors, with some analogues showing selective serotonin reuptake inhibitory action. google.com Tryptamine derivatives, which share structural similarities, are known to bind to 5-HT1A and 5-HT2A receptors, and their binding affinity is modulated by substitutions on the aromatic ring. nih.gov

Furthermore, oxazolo[3,4-a]pyrazine derivatives have been developed as potent antagonists for the neuropeptide S (NPS) receptor, another GPCR involved in various neurobiological functions. nih.gov The discovery of 5-(4-phenylbenzyl)oxazole-4-carboxamides as high-affinity antagonists for the prostacyclin (IP) receptor further illustrates the potential for oxazole-containing compounds to target specific receptors. researchgate.net

A particularly sophisticated mechanism of action is allosteric modulation, where a compound binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. acs.org This can lead to a modulation of the endogenous ligand's effect, offering a more nuanced pharmacological response and potentially higher selectivity.

The oxazole scaffold has been successfully incorporated into positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptors (mGluRs). Novel oxazolobenzimidazoles were identified as potent and selective PAMs for the mGluR2 receptor. nih.gov Similarly, bicyclic oxazole compounds have been developed as positive allosteric modulators of the mGluR5 receptor. google.com This approach is seen as a promising avenue for developing selective therapies for neurological and psychiatric disorders. google.com The ability of oxazole-containing structures to fit into allosteric pockets suggests that this compound could potentially function as an allosteric modulator for certain protein targets.

Insights from Computational Docking Studies

Computational docking is a powerful molecular modeling technique utilized to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, this method is instrumental in understanding how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. The insights gained from these in silico studies can guide the synthesis of more potent and selective analogs by providing a three-dimensional model of the ligand-protein complex.

The process involves the use of sophisticated algorithms that systematically explore various possible conformations of the ligand within the binding pocket of the target protein. These algorithms calculate a scoring function to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The predicted binding mode can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the biological activity of the compound.

While specific computational docking studies for this compound are not extensively detailed in publicly available literature, a hypothetical docking scenario can be constructed based on its chemical structure to illustrate the potential interactions it might form with a protein active site. The structure of this compound comprises a benzylamine moiety and an oxazole ring, both of which can participate in various non-covalent interactions. ontosight.ai

In a hypothetical model, the primary amine group (-NH2) of the benzylamine portion is a strong candidate for forming hydrogen bonds with amino acid residues that can act as hydrogen bond acceptors, such as aspartate or glutamate. The aromatic phenyl ring is capable of engaging in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. Furthermore, the oxazole ring, with its nitrogen and oxygen atoms, can also participate in hydrogen bonding and polar interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen can also accept a hydrogen bond. The entire oxazole ring system can also contribute to hydrophobic interactions.

A representative, albeit hypothetical, docking study of this compound into a putative enzyme active site might yield the following interaction data:

| Ligand | Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Kinase XYZ | -8.5 | ASP123 | Hydrogen Bond (Amine group) |

| This compound | Kinase XYZ | PHE245 | π-π Stacking (Phenyl ring) | |

| This compound | Kinase XYZ | ASN88 | Hydrogen Bond (Oxazole Nitrogen) | |

| This compound | Kinase XYZ | TYR247 | π-π Stacking (Oxazole ring) |

This hypothetical data illustrates how computational docking can provide a detailed picture of the molecular interactions underpinning the activity of a compound like this compound. Such studies are invaluable for the rational design of new derivatives with improved pharmacological profiles.

Advanced Applications and Future Directions in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Selective Enzyme Inhibitors

The unique architecture of the 4-(5-oxazolyl)benzylamine scaffold makes it an attractive starting point for the rational design of selective enzyme inhibitors. The oxazole (B20620) ring can act as a bioisostere for ester or amide functionalities, while the benzylamine (B48309) portion provides a vector for establishing crucial interactions within enzyme active sites.

A notable application of this scaffold is in the development of selective inhibitors for cholinesterases, which are key targets in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Researchers have designed and synthesized novel derivatives based on an oxazole benzylamine core to target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Initial docking studies suggested that elongating the oxazole molecule and incorporating an additional amino group could enhance binding to the active sites of both enzymes. nih.gov

The synthesis of these inhibitors has been achieved through methods such as the Buchwald-Hartwig amination, reacting a chloro-substituted styryl-oxazole precursor with various benzylamines. nih.gov Evaluation of the resulting compounds revealed a significant finding: the derivatives were highly selective and potent inhibitors of BChE, with IC₅₀ values in the micromolar range, while showing poor inhibition of AChE (IC₅₀ >> 100 µM). nih.gov This selectivity is particularly valuable, as BChE levels increase in the brains of Alzheimer's patients, making it an important therapeutic target. nih.gov

Beyond cholinesterases, related oxazole-containing structures have demonstrated inhibitory activity against other enzyme classes. For instance, benzoxazole (B165842) derivatives have been synthesized and identified as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory conditions. nih.gov Similarly, other studies have shown that compounds featuring an oxazole or benzoxazole core can act as potent inhibitors of human topoisomerase IIα, a critical enzyme in cancer progression. nih.gov

Table 1: Inhibitory Profile of Synthesized Oxazole Benzylamine Derivatives against Cholinesterases This table is representative of findings discussed in the literature, where specific IC₅₀ values for a series of compounds were determined.

| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity Profile |

|---|---|---|---|

| trans-Amino-5-arylethenyl-oxazole 1 | Butyrylcholinesterase (BChE) | µM range | Selective for BChE |

| trans-Amino-5-arylethenyl-oxazole 1 | Acetylcholinesterase (AChE) | >>100 µM | Poorly inhibits AChE |

| Naphthoxazole Benzylamine 2 | Acetylcholinesterase (AChE) | More potent than trans-isomers | Higher AChE inhibition |

| Naphthoxazole Benzylamine 2 | Butyrylcholinesterase (BChE) | Active | Selective for BChE |

Development of Multi-Target Directed Ligands (MTDLs)

The complexity of multifactorial diseases such as Alzheimer's has spurred a shift from the "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduction in drug-drug interactions. nih.govresearchgate.net The this compound scaffold is well-suited for this strategy.

In the context of Alzheimer's disease, researchers have successfully used the related benzo[d]oxazol-5-amine scaffold to create MTDLs. nih.gov These compounds were designed to concurrently inhibit both AChE and BChE, and also to prevent the aggregation of amyloid-beta (Aβ) peptides, a central pathological event in the disease. nih.gov One of the lead compounds from this research, compound 92 , exhibited potent inhibition of AChE (IC₅₀ = 0.052 µM) and BuChE (IC₅₀ = 1.085 µM) and also significantly inhibited Aβ aggregation. nih.gov Furthermore, the compound demonstrated good blood-brain barrier permeability in a PAMPA assay and neuroprotective properties. nih.gov This work underscores how the oxazole-amine framework can be used to assemble different pharmacophores to address multiple disease-related targets. nih.gov

Table 2: Profile of a Lead Benzo[d]oxazol-5-amine MTDL for Alzheimer's Disease Based on the reported activities of compound 92 in the cited study. nih.gov

| Target | Biological Activity | Measured Value |

|---|---|---|

| Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 0.052 ± 0.010 μM |

| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | IC₅₀ = 1.085 ± 0.035 μM |

| Amyloid-Beta Aggregation | Inhibition of Aggregation | Significant at 20 μM |

| Blood-Brain Barrier | Permeability (PAMPA assay) | Pe = 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹ |

| SH-SY5Y Neuroblastoma Cells | Neuroprotection | Active at 40 μM |

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. lifechemicals.com This approach uses small, low-complexity molecules ("fragments") to probe a protein's binding sites. lifechemicals.com Once a fragment is found to bind, it is then optimized into a more potent, lead-like molecule through strategies such as fragment growing, linking, or merging. lifechemicals.com

The this compound molecule is an exemplary candidate for FBDD. Its relatively simple structure and low molecular weight (174.20 g/mol ) align with the principles of a good fragment. sigmaaldrich.com It possesses key features for molecular recognition:

The oxazole ring provides hydrogen bond acceptors and potential for π-π stacking.

The benzylamine moiety offers a hydrogen bond donor and acceptor, as well as a site for derivatization.

The defined linkage between the phenyl and oxazole rings provides a rigid scaffold with clear vectors for chemical elaboration.

In an FBDD campaign, this compound could be used as a starting fragment. If it shows binding to a target, chemists can employ a "fragment growing" strategy, systematically adding chemical groups to the benzylamine or the oxazole ring to explore the adjacent binding pockets and improve affinity. lifechemicals.com The structural rigidity and 3D nature of such fragments are crucial, as they provide a well-defined starting point for creating molecules with greater shape diversity, a current challenge in many fragment libraries. rsc.org

Table 3: Conceptual FBDD Elaboration of the this compound Scaffold This table illustrates hypothetical optimization strategies based on FBDD principles.

| FBDD Strategy | Modification Site | Potential Added Group | Intended Improvement |

|---|---|---|---|

| Fragment Growing | Amine of Benzylamine | Acetyl, Alkyl Chain | Explore hydrophobic pocket, add H-bond acceptor |

| Fragment Growing | Phenyl Ring | Halogen, Methoxy | Modify electronics, fill specific sub-pocket |

| Fragment Linking | Scaffold Core | Link to another identified fragment | Bridge two binding sites for large affinity gain |

| Fragment Merging | Scaffold Core | Merge with an overlapping fragment | Create a novel, higher affinity core structure |

Applications in Asymmetric Catalysis as Chiral Ligands

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is critical for the pharmaceutical industry. Oxazoline-containing ligands, such as those in the PyBox (pyridine-oxazoline) and PHOX (phosphine-oxazoline) families, are well-established for their ability to induce high stereoselectivity in a wide range of metal-catalyzed reactions. acs.orgrsc.org

The this compound structure contains the necessary elements to function as a bidentate ligand. The nitrogen atom of the oxazole ring and the nitrogen of the benzylamine group can coordinate to a metal center. By introducing a chiral element to this scaffold, it could be transformed into a valuable chiral ligand. Chirality could be introduced, for example, at the benzylic carbon or by resolving enantiomers. Such a ligand could then be applied in various asymmetric transformations, including hydrogenations, cycloadditions, and C-H functionalization reactions. researchgate.netmdpi.com The modular nature of its synthesis would allow for fine-tuning of both steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions.

Table 4: Potential Asymmetric Reactions Catalyzed by Chiral Oxazole-Containing Ligands This table lists reactions where ligands similar to a chiral this compound could be applied.

| Reaction Type | Metal Catalyst | Key Transformation | Relevance |

|---|---|---|---|

| Allylic Alkylation | Palladium (Pd), Molybdenum (Mo) | Formation of chiral C-C bonds | Core reaction in natural product synthesis. nih.gov |

| Hydrogenation | Iridium (Ir), Rhodium (Rh) | Enantioselective reduction of C=C or C=O bonds | Access to chiral alcohols and alkanes. researchgate.net |

| Heck Reaction | Palladium (Pd) | Asymmetric C-C bond formation | Builds molecular complexity. researchgate.net |

| Cycloaddition | Silver (Ag), Copper (Cu) | Diastereo- and enantioselective ring formation | Synthesis of complex heterocyclic systems. researchgate.net |

Exploitation of the Oxazole Benzylamine Scaffold as a Privileged Structure

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, unrelated biological targets with high affinity. researchgate.netnih.gov These scaffolds, often heterocyclic in nature, provide a robust framework for the development of a wide array of therapeutic agents. researchgate.net

The collective evidence from diverse research areas suggests that the oxazole benzylamine core can be considered a privileged structure. Its derivatives have shown bioactivity against a wide range of targets, demonstrating its versatility:

Enzymes: Cholinesterases, nih.gov Topoisomerase IIα. nih.gov

Protein Aggregates: Amyloid-beta. nih.gov

Pathogens: Various bacteria and fungi (based on related oxazoline (B21484) structures). umz.ac.ir

The oxazole ring itself is a valuable component, often acting as a metabolically stable replacement for a peptide bond, thereby improving the drug-like properties of a molecule. nih.gov The benzylamine portion provides a key point for interaction and a versatile handle for synthetic modification. The ability to decorate this core scaffold and achieve potent and selective activity against disparate targets is the hallmark of a privileged structure.

Table 5: Diverse Biological Targets of Oxazole-Containing Scaffolds A summary illustrating the "privileged" nature of the oxazole core by listing its activity against various target classes.

| Therapeutic Area | Target Class | Specific Example(s) | Reference |

|---|---|---|---|

| Neurodegeneration | Enzyme (Hydrolase) | Butyrylcholinesterase (BChE) | nih.gov |

| Oncology | Enzyme (Topoisomerase) | Topoisomerase IIα | nih.gov |

| Neurodegeneration | Protein Aggregation | Amyloid-Beta (Aβ) | nih.gov |

| Inflammation | Enzyme (Oxidoreductase) | 5-Lipoxygenase (5-LOX) | nih.gov |

| Infectious Disease | Bacterial Processes | Biofilm Formation | umz.ac.ir |

Prospective Research Avenues in Neurodegeneration, Antimicrobial, and Oncological Therapies

The versatility of the this compound scaffold opens up numerous avenues for future research in critical therapeutic areas.

Neurodegeneration: Building on the successful design of selective BChE inhibitors, future work could focus on optimizing these compounds for improved potency and pharmacokinetic properties, particularly blood-brain barrier penetration. nih.govnih.gov The MTDL approach also holds significant promise; new derivatives could be designed to incorporate functionalities that target other aspects of neurodegeneration, such as tau pathology or neuroinflammation, in addition to cholinergic and amyloid targets. nih.gov

Antimicrobial: The discovery that related oxazoline compounds exhibit potent antibacterial and anti-biofilm activity against clinically relevant pathogens like Staphylococcus aureus suggests a promising new direction. umz.ac.ir A research program could be initiated to synthesize a library of this compound derivatives and screen them for antimicrobial activity. Investigating their effects on biofilm formation, a key driver of antibiotic resistance, would be a particularly valuable line of inquiry. umz.ac.ir

Oncological Therapies: The finding that benzoxazole derivatives can inhibit topoisomerase IIα provides a strong rationale for exploring the anticancer potential of the this compound scaffold. nih.gov Future studies could involve screening derivatives against a panel of cancer cell lines to identify patterns of activity. Mechanistic studies could then elucidate the specific molecular targets, which may include other key cancer-related proteins such as kinases or epigenetic modulators like bromodomain-containing proteins (e.g., BRD4). nih.govfrontiersin.org

Table 6: Antimicrobial and Anti-Biofilm Activity of a Related Oxazoline Compound Data for 4-benzylidene-2-methyl-oxazoline-5-one, indicating the potential of the oxazole core. umz.ac.ir

| Organism | Activity Type | Observation |

|---|---|---|

| S. aureus | Antibacterial | Maximum inhibition zone of 34 mm |

| Gram-positive/negative bacteria & yeast | Bacteriostatic/Bactericidal | Effective against 86.67% of tested microbes |

| S. aureus | Anti-Biofilm | Effective at sub-MIC concentrations (0.05 mg/ml) |

| P. aeruginosa | Antibacterial | Sensitive to the compound |

Q & A

Q. Optimization Tips :

- Maintain anhydrous conditions during cyclization to prevent hydrolysis.

- Use catalysts like CuI or Pd(PPh₃)₄ for efficient coupling reactions.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the benzylamine NH₂ group (δ ~3.8 ppm for CH₂NH₂) and oxazole protons (δ ~8.1–8.3 ppm for aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity between the oxazole and benzylamine moieties.

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=N in oxazole at ~1650 cm⁻¹) .

- HPLC (Reverse-Phase) : Assess purity using a C18 column with a gradient of acetonitrile/water (≥95% purity threshold) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak for C₁₀H₉N₂O at 189.07 Da).

How can QSAR modeling be applied to predict the biological activity of this compound derivatives based on substituent effects?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent properties with biological outcomes:

- Descriptor Selection : Use van der Waals volume (Vw), logP, and Hammett σ constants to quantify steric, hydrophobic, and electronic effects .

- Model Construction :

- Train linear regression models using binding affinity data (e.g., IC₅₀ values from enzyme inhibition assays).

- Validate with cross-validation (e.g., leave-one-out) and external test sets.

- Case Study : For para-substituted benzylamines, Vw of substituents showed a linear correlation (R² >0.85) with MAO-A binding affinity, suggesting steric bulk enhances interaction with hydrophobic enzyme pockets .

Q. Example QSAR Parameters :

| Substituent | Vw (scaled) | logP | Observed IC₅₀ (nM) | Predicted IC₅₀ (nM) |

|---|---|---|---|---|

| -H | 0.10 | 1.2 | 150 | 145 |

| -CH₃ | 0.25 | 1.8 | 90 | 88 |

| -Cl | 0.30 | 2.1 | 75 | 72 |

What mechanistic insights exist into the interaction between this compound and enzymatic targets like monoamine oxidases (MAOs)?

Methodological Answer:

The oxazole ring and benzylamine group enable dual interactions with MAO active sites:

- Hydrophobic Binding : The oxazole’s aromatic system engages with hydrophobic residues (e.g., Phe208 in MAO-A) via π-π stacking .

- Hydrogen Bonding : The benzylamine NH₂ group forms hydrogen bonds with catalytic residues (e.g., Tyr444 in MAO-B).

- Kinetic Studies : Competitive inhibition patterns (Lineweaver-Burk plots) indicate direct competition with substrate binding.

Q. Experimental Validation :

- Perform enzyme inhibition assays using recombinant MAO-A/MAO-B and monitor substrate oxidation spectrophotometrically.

- Use molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis (e.g., Ser209Ala mutants in MAO-A reduce affinity) .

What in vitro biological assays are typically employed to assess the cytotoxicity of this compound derivatives?

Methodological Answer:

- Daphnia magna Acute Toxicity Test : Expose organisms to compound dilutions (24–48 hrs) and calculate LC₅₀ values .

- MTT Assay : Measure mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) after 72-hour exposure.

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

Q. Data Interpretation :

- Compare IC₅₀ values to positive controls (e.g., doxorubicin).

- Corrogate cytotoxicity with structural features (e.g., electron-withdrawing substituents on oxazole enhance activity) .

How do structural modifications at the oxazole ring position influence the pharmacokinetic properties of this compound analogues?

Methodological Answer:

Key modifications and their effects:

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Increase metabolic stability by reducing CYP450-mediated oxidation but may reduce solubility .

- Hydrophilic Substituents (e.g., -OH, -NH₂) : Improve aqueous solubility (e.g., logP reduction from 2.1 to 1.4) but shorten plasma half-life due to renal clearance.

- Steric Bulk (e.g., -CH₂Ph) : Enhance target binding but may limit BBB penetration.

Q. Optimization Strategies :

- Use prodrug approaches (e.g., esterification of -OH groups) to balance solubility and bioavailability.

- Conduct logD (pH 7.4) measurements and PAMPA assays to predict absorption.

What computational chemistry approaches are suitable for elucidating the binding conformation of this compound in receptor-ligand complexes?